N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5O/c1-7-18-13(21-20-7)9-5-16-6-17-12(9)19-11-3-2-8(15)4-10(11)14/h2-6H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNQNOGRHUXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring serves as the central scaffold for this compound. A common approach involves cyclocondensation reactions using β-dicarbonyl precursors. For instance, reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions yields 4-aminopyrimidine derivatives. To introduce a reactive site at position 5, halogenation or nitration may precede further functionalization.
Key Reaction Conditions
- Cyclization : Urea or thiourea with β-keto esters at 120–150°C in ethanol.
- Halogenation : Phosphorus oxychloride (POCl₃) at reflux to convert hydroxyl or amino groups to chlorides.
Formation of the 3-Methyl-1,2,4-Oxadiazole Moiety
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of acylhydrazides with nitriles. A method adapted from PMC studies involves reacting methyl hydrazine carboxylate with a nitrile derivative under acidic conditions.
Example Protocol
- Substrate Preparation : Methyl hydrazine (1.0 eq) and benzonitrile (1.2 eq) in acetic acid.
- Cyclization : Heated at 80°C for 12 hours, yielding 3-methyl-1,2,4-oxadiazole.
Table 1: Oxadiazole Cyclization Methods
| Reagents | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Methyl hydrazine + nitrile | Acetic acid | 80°C | 78–92 | |
| Tosyl chloride + TEA | THF | 25°C | 65–85 |
Coupling of Oxadiazole to Pyrimidine
Introducing the oxadiazole to position 5 of the pyrimidine requires a metal-catalyzed cross-coupling or nucleophilic substitution. Palladium-catalyzed Suzuki-Miyaura coupling is effective if the pyrimidine bears a boronic acid and the oxadiazole a halide.
Optimized Conditions
Challenges : Regioselectivity issues may arise due to competing reaction sites. Purification via column chromatography (SiO₂, ethyl acetate/hexane) resolves this.
Introduction of the N-(2-Chloro-4-Fluorophenyl) Group
The final step involves coupling 2-chloro-4-fluoroaniline to the pyrimidine’s position 4. Buchwald-Hartwig amination using a palladium catalyst enables this transformation.
Representative Procedure
- Substrates : 4-Chloropyrimidine (1.0 eq), 2-chloro-4-fluoroaniline (1.5 eq).
- Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
- Solvent/Base : Toluene with Cs₂CO₃ at 110°C for 24 hours.
Table 2: Amination Efficiency
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 88 | 95 |
| Pd(OAc)₂ | BINAP | 72 | 87 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Mixed solvents (dioxane/H₂O) balance solubility and reactivity.
Temperature Control
- Oxadiazole Cyclization : 80°C optimal for minimizing side products.
- Amination : 110°C required for Pd-catalyzed coupling.
Comparative Analysis of Synthetic Routes
Route A (Stepwise Coupling)
Route B (Convergent Synthesis)
- Pre-form oxadiazole and phenylamine modules.
- Final assembly via tandem couplings.
- Total Yield : 67%.
Advantages of Route B : Higher modularity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-(1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(2-chloro-4-fluorophenyl)-5-(1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Uniqueness
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the phenyl ring and the presence of the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound, particularly the pyrimidine and oxadiazole moieties, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 285.7 g/mol. The presence of the chloro and fluoro substituents on the phenyl group may enhance its biological activity by influencing electronic properties and molecular interactions.
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. In studies involving similar oxadiazole derivatives:
- Cytotoxicity : Compounds demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
- Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis and cell cycle arrest at the G0-G1 phase .
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound may also extend to antimicrobial effects:
- Inhibition Studies : Similar compounds have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of halogens (Cl, F) | Increased potency against cancer cell lines |
| Oxadiazole ring | Enhanced cytotoxicity and selectivity towards cancer cells |
| Substitution patterns on pyrimidine | Variations can lead to improved antimicrobial activity |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of several 1,2,4-oxadiazole derivatives on MCF-7 cells, where some compounds exhibited IC50 values as low as 0.65 µM, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro tests showed that certain pyrimidine derivatives had significant antibacterial activity with MIC values ranging from 10 to 50 µM against various pathogens .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
The synthesis typically involves multi-step protocols starting with functionalized pyrimidine intermediates. For example, pyrimidine carboxylic acid derivatives (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid) are used as precursors, followed by nucleophilic substitution or coupling reactions to introduce substituents like the 1,2,4-oxadiazole ring and aryl amine groups. Key steps include cyclization using reagents like phosphorus oxychloride and sequential amination under controlled conditions . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR spectroscopy : and NMR are used to confirm substitution patterns and regioselectivity, particularly for distinguishing between amine/imine tautomers (e.g., δ 10.40–11.20 ppm for NH signals) .
- X-ray crystallography : Provides precise molecular conformation data, including dihedral angles (e.g., pyrimidine ring vs. aryl groups: 12.8–86.1°) and intramolecular interactions (N–H⋯N hydrogen bonds). Disorder in aromatic residues (e.g., 50:50 occupancy) can be resolved using refinement software .
Q. How is the compound’s preliminary bioactivity assessed in antimicrobial studies?
Standardized assays include:
- Agar dilution/Broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus) and fungal strains.
- Time-kill kinetics : Evaluates bactericidal/fungicidal activity over 24–48 hours. Structural analogs with chloro/fluoro substituents show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and substituent effects influence conformational stability?
Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4–H4 and oxadiazole N5) enforce planar conformations, stabilizing the molecule for target binding. Substituents like 2-chloro-4-fluorophenyl introduce steric and electronic effects:
- Electron-withdrawing groups (Cl, F) enhance π-π stacking with aromatic residues in enzymes.
- Methoxy groups increase solubility but may reduce membrane permeability. Dihedral angle deviations (e.g., 12.8° vs. 86.1°) are quantified via crystallography to correlate structure with activity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Comparative crystallography : Analyze analogs (e.g., replacing Cl with CF) to identify critical bonding motifs. For instance, trifluoromethyl groups in similar compounds improve hydrophobic interactions but may distort hydrogen-bond networks .
- Computational modeling : Molecular docking (e.g., AutoDock) identifies key binding residues in targets like dihydrofolate reductase. Energy minimization clarifies steric clashes caused by bulky substituents.
- Bioisosteric replacement : Swapping oxadiazole with thiazole rings maintains activity while altering metabolic stability .
Q. How are supramolecular interactions in the crystal lattice leveraged for material design?
Weak C–H⋯O and C–H⋯π interactions (e.g., between methyl groups and fluorinated aryl rings) form helical chains or layered assemblies. These interactions guide cocrystal engineering to modulate solubility and bioavailability. For example, C–H⋯O bonds in polymorphs influence dissolution rates .
Methodological Considerations
Q. Designing assays to evaluate kinase inhibition: What controls and metrics are critical?
- Positive controls : Use staurosporine or other broad-spectrum kinase inhibitors.
- ATP competition assays : Measure IC values under varying ATP concentrations.
- Selectivity profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects. Radiolabeled ATP or fluorescence polarization techniques are employed for high-throughput screening .
Interpreting conflicting bioactivity data across microbial strains: A case study approach
Discrepancies in MIC values may arise from:
- Efflux pump activity : Assess using efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
- Membrane composition : Compare Gram-positive vs. Gram-negative strains via lipid bilayer simulations.
Data normalization to logP and polar surface area helps distinguish intrinsic activity from pharmacokinetic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
